molecular formula C16H10F3N5OS B11100073 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11100073
M. Wt: 377.3 g/mol
InChI Key: VLYPAMOTVLGSSX-UHFFFAOYSA-N
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Description

3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from 2-aminothiophene and a suitable nitrile, cyclization can be induced under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Amination: The amino groups at positions 3 and 6 can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The aromatic ring and the thieno[2,3-b]pyridine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor or activator.

Medicine

Medically, 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide shows promise as a therapeutic agent

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the cyano and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and specificity.

    3,6-diamino-5-cyano-N-[2-(methyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: The methyl group is less electron-withdrawing compared to the trifluoromethyl group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide makes it unique. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H10F3N5OS

Molecular Weight

377.3 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C16H10F3N5OS/c17-16(18,19)9-3-1-2-4-10(9)23-14(25)12-11(21)8-5-7(6-20)13(22)24-15(8)26-12/h1-5H,21H2,(H2,22,24)(H,23,25)

InChI Key

VLYPAMOTVLGSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N

Origin of Product

United States

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